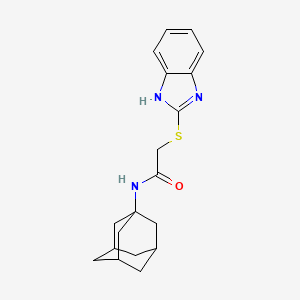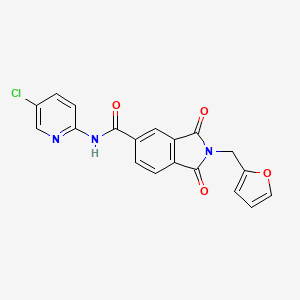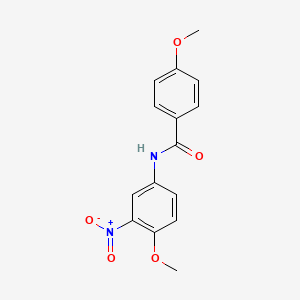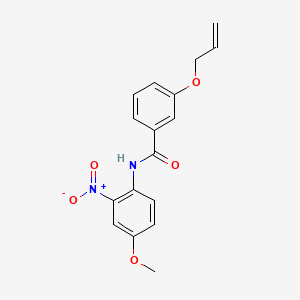
N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide
Vue d'ensemble
Description
N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.15618354 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Properties
N-(1-Adamantyl)acetamide and its derivatives, including N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds possess antimicrobial and antiviral activity and are used in the treatment and prophylactics of various diseases such as influenza, herpes, and pneumonia. An example includes the treatment of Parkinson’s disease using midantane, which is derived from 1-aminoadamantane, a product of N-(1-adamantyl)acetamide (R. Khusnutdinov et al., 2011).
Antiviral Activity Against Hepatitis C Virus
Derivatives of 2-thiobenzimidazole, including some similar to this compound, have been synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Notably, compounds like 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitro-phenyl)-acetamide demonstrated significant activity against HCV (B. G. Youssif et al., 2016).
Antioxidant Properties in Oil
Some benzimidazole derivatives, such as 2(I-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide, have been studied as antioxidants for base stock oil. The inhibition efficiency of these compounds in enhancing the oxidation stability of oil was determined through tests such as total acid number (TAN), viscosity, and infrared (IR) spectroscopy (J. Basta et al., 2017).
Antibacterial and Antifungal Applications
Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal properties. For instance, derivatives like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide exhibited significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these derivatives in treating bacterial infections (S. Chaudhari et al., 2020).
Potential as Multi-Target Ligands for Antitumor and Antiviral Activity
Some derivatives, such as 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole, have been synthesized and evaluated for their potential as multi-target ligands. These ligands combine a benzimidazole ring known for antitumor activity and an adamantyl moiety showing anti-influenza activity. They are explored as inhibitors for various targets like Human Casein Kinase 2, Membrane Matrix 2 Protein, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) (J. Latosinska et al., 2022).
Antibacterial Activity and Structure Analysis
The antibacterial activity of certain benzimidazole derivatives, along with their structure elucidation through spectroscopic methods, highlights their potential in medicinal chemistry. These compounds have been tested for activity against various bacterial strains, providing insights into their efficacy and structure-activity relationships (K. Parikh & D. Joshi, 2012).
Antitubercular Activity
1,2,3-Triazole-adamantylacetamide hybrids, designed by combining bioactive fragments from antitubercular compounds, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential of adamantylacetamide derivatives in treating tuberculosis (Dinesh Addla et al., 2014).
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-17(11-24-18-20-15-3-1-2-4-16(15)21-18)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFAKRSJJCIXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)


![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
